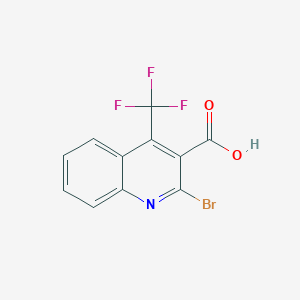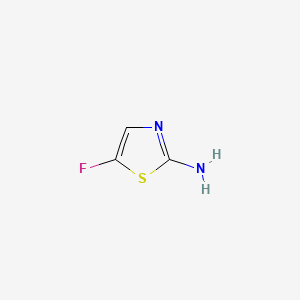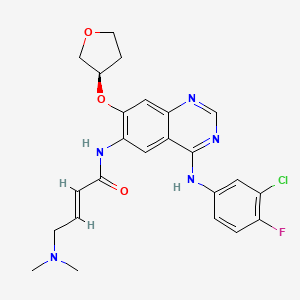
2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic Acid” is a chemical compound with the molecular formula C11H5BrF3NO2 . It has a molecular weight of 320.06 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of quinoline derivatives, including “2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic Acid”, often involves condensation of substituted o-phenylenediamines with CF3-containing α-diketones . Other methods include the use of trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine followed by π-nucleophile addition to the activated intermediate and annulation .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H5BrF3NO2/c12-8-5-3-1-2-4-6 (5)16-9 (11 (13,14)15)7 (8)10 (17)18/h1-4H, (H,17,18) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic Acid” is a solid at room temperature . It has a molecular weight of 320.06 .Wissenschaftliche Forschungsanwendungen
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives, including 2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid, are explored for their anticorrosive properties. These compounds exhibit good effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with metallic surfaces through coordination bonding. The presence of polar substituents enhances their adsorption and corrosion inhibition capabilities. This review consolidates recent reports on quinoline-based compounds as corrosion inhibitors, discussing their mechanisms and effectiveness in protecting metals from corrosion (Verma, Quraishi, & Ebenso, 2020).
Antitumoral Properties and Catalytic Applications
Quinoxaline and its analogs, including structures related to quinoline derivatives, have been investigated for their antitumoral properties and as catalysts' ligands. These compounds, including those derived from quinoline, have been utilized in pharmaceuticals, dyes, and antibiotics. Their synthesis and functionalization offer a pathway to a variety of applications in medicinal chemistry and catalysis (Aastha Pareek and Dharma Kishor, 2015).
Biocatalyst Inhibition by Carboxylic Acids
Research on carboxylic acids, such as 2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid, has shown their role as biocatalyst inhibitors. These acids are of interest for their use as precursors in the production of industrial chemicals through microbial fermentation. Understanding their inhibition effects on microbes like Escherichia coli and Saccharomyces cerevisiae can aid in metabolic engineering strategies to improve microbial tolerance and industrial bioprocesses (Jarboe, Royce, & Liu, 2013).
Synthesis of Pyrimido[4,5-b]Quinolines
The synthesis of pyrimido[4,5-b]quinolines, a derivative of quinoline, from 1,3-diaryl barbituric acid and anthranilic acid highlights the chemical versatility and therapeutic importance of quinoline derivatives. This research opens new avenues for synthesizing biologically potent compounds with significant medicinal applications, further emphasizing the importance of quinoline and its derivatives in drug development (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).
Optoelectronic Applications
Hexaazatriphenylene (HAT) derivatives, based on quinoline structures, have been explored for their use in optoelectronic devices. These compounds serve as the foundation for creating materials for n-type semiconductors, sensors, and other advanced technological applications. The review underscores the significance of quinoline derivatives in the field of organic materials and nanoscience, indicating their potential in developing new electronic and photonic devices (Segura, Juárez, Ramos, & Seoane, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF3NO2/c12-9-7(10(17)18)8(11(13,14)15)5-3-1-2-4-6(5)16-9/h1-4H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBJBJOCBCGTEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Br)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














